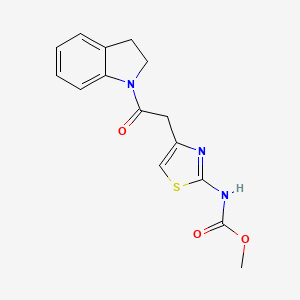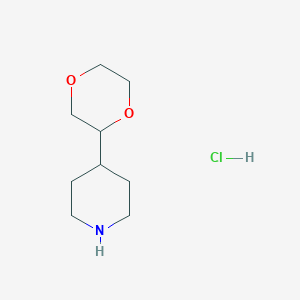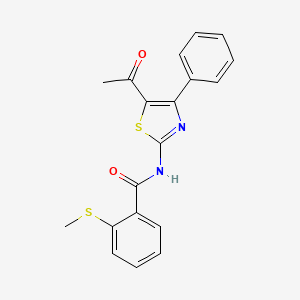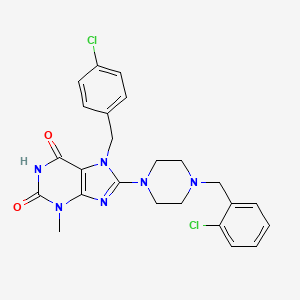
メチル(4-(2-(インドリン-1-イル)-2-オキソエチル)チアゾール-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that combines structural elements from indole, thiazole, and carbamate groups
科学的研究の応用
Chemistry
In chemistry, Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate could be developed into a drug with therapeutic benefits.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
Target of Action
Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of AChE can lead to an increase in acetylcholine concentration, affecting various neurological processes.
Mode of Action
Related indolin-2-one derivatives have shown to inhibit ache, resulting in altered neurotransmission . The interaction of these compounds with their targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Alterations in this pathway can have significant effects on neurological functions .
Pharmacokinetics
Similar hydroxamic acids incorporating indolin-2-ones have shown desirable characteristics for anticancer compounds in terms of absorption, distribution, metabolism, excretion, and toxicity (admet) .
Result of Action
Related compounds have shown potent inhibitory activity against hdac2, leading to cytotoxicity in various human cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Derivative: Starting with indole, a series of reactions introduce the oxoethyl group at the nitrogen atom. This can be achieved through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the indole derivative with a thioamide or a similar sulfur-containing compound under cyclization conditions.
Carbamate Formation: Finally, the carbamate group is introduced by reacting the thiazole-indole intermediate with methyl chloroformate or a similar carbamoylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Various substituted carbamate derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Indole-2-carboxylates: These compounds share the indole core and have similar biological activities.
Thiazole-2-carboxylates: These compounds share the thiazole ring and are used in similar applications.
Carbamates: These compounds share the carbamate group and are widely used in pharmaceuticals and pesticides.
Uniqueness
Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of indole, thiazole, and carbamate groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLOYIJMNQKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2507338.png)
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

![N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2507348.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
